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Compound of Interest

Compound Name: IC-87114

Cat. No.: B1684127

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent
phosphoinositide 3-kinase delta (PI3Kd) inhibitors: IC-87114 and seletalisib. This document is
intended for researchers, scientists, and drug development professionals seeking an objective
analysis of these compounds, supported by experimental data.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in
numerous cellular processes, including cell growth, proliferation, differentiation, survival, and
trafficking. The class | PI3K isoforms (a, B, y, and &) have distinct tissue distributions and
functions. PI3Kd is predominantly expressed in hematopoietic cells and is a key regulator of
immune cell signaling. Consequently, selective inhibition of PI3Kd has emerged as a promising
therapeutic strategy for a range of immunological and hematological disorders.

IC-87114 was one of the first highly selective PI3Kd inhibitors to be developed, serving as a
valuable tool for preclinical research. Seletalisib is a newer, potent, and selective PI3Kd
inhibitor that has advanced into clinical trials for various immune-mediated diseases. This guide
will compare these two compounds based on their biochemical potency, selectivity, cellular
activity, and available pharmacokinetic and safety profiles.

Biochemical Potency and Selectivity
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The inhibitory activity of IC-87114 and seletalisib against the class | PI3K isoforms has been
determined in various biochemical assays. The half-maximal inhibitory concentration (IC50)
values are summarized below.

Compou  PI3Kd PI3Ka PI3KPB PI3Ky Selectivit  Selectivit  Selectivit

nd IC50 IC50 IC50 IC50 y VS. O y Vvs. y Vs.y
>100

IC-87114 0.5 uM[1] Ml 75 uM[1] 29 uM[1] >200-fold  150-fold 58-fold[1]
U

Seletalisi

0 12 nM[2] - - - - - -

Note: Direct comparative IC50 values for seletalisib against other PI3K isoforms from a single
source are not readily available in the public domain. However, it is consistently described as a
highly selective PI3Kd inhibitor.

Mechanism of Action: Targeting the PI3K/Akt
Signaling Pathway

Both 1IC-87114 and seletalisib are ATP-competitive inhibitors of the p110d catalytic subunit of
PI3K. By blocking the kinase activity of PI3Kd, these compounds prevent the phosphorylation
of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate
(PIP3) at the cell membrane. The reduction in PIP3 levels leads to decreased activation of
downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as
Protein Kinase B). This cascade ultimately modulates the activity of a host of downstream
effectors involved in cell survival, proliferation, and inflammation.
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In Vitro Cellular Activity

Both compounds have demonstrated potent activity in various cell-based assays, effectively

inhibiting PI13Kd-mediated signaling and cellular functions.

Assay

IC-87114

Seletalisib

Akt Phosphorylation Inhibition

Inhibits constitutive and Flt-3-
stimulated Akt phosphorylation
in AML cells (10 puM).[3]

Blocks Akt phosphorylation
following B-cell receptor

activation in a B-cell line.[4]

Neutrophil Chemotaxis

Potently inhibits fMLP-
stimulated chemotaxis in

human neutrophils (5 uM).[3]

Inhibited N-formyl peptide-
stimulated superoxide release
from human neutrophils,
consistent with PI3Kd-specific

activity.[4]

B-cell Proliferation

Inhibited B-cell proliferation

and cytokine release.[4]

T-cell Cytokine Production

Inhibits proliferation and IFN-y
production in mouse CD4+ T
cells.[3]

Blocks human T-cell
production of several cytokines

from activated T-cells.[4]

Basophil Degranulation

Inhibited anti-IgE-mediated
basophil degranulation in

human whole blood assays.[4]

In Vivo Efficacy

IC-87114 and seletalisib have been evaluated in various animal models of inflammation and

autoimmune disease, demonstrating their potential therapeutic utility.

e IC-87114: In a murine model of asthma, IC-87114 was shown to attenuate allergic airway

inflammation and hyperresponsiveness.[5] It has also been shown to reduce inflammation in

a carrageenan-induced paw edema model in mice.[6] In a mouse model of inflammatory

response, IC87114 blocked the extracellular secretion of TNFa-stimulated elastase from

neutrophils.[7]
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o Seletalisib: Seletalisib demonstrated dose-dependent inhibition in an in vivo rat model of
anti-CD3-antibody-induced interleukin 2 release.[4]

Pharmacokinetics and Safety Profile

Pharmacokinetic and safety data for IC-87114 are primarily from preclinical studies, while
seletalisib has been evaluated in human clinical trials.
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Parameter

IC-87114

Seletalisib

Administration

Used in in vivo mouse studies.

[6]i8]

Orally bioavailable.[9]

Half-life (t1/2)

Preclinical data suggests it has
suitable pharmacokinetic

properties for in vivo models.

[7]

In humans, the geometric
mean apparent terminal half-
life is supportive of once-daily
dosing (approx. 17.7-22.4
hours).[1][9]

Tmax

In humans, median time to
maximum plasma
concentration (tmax) ranged
from 1.8 to 3.0 hours after

single-dose administration.[10]

Food Effect

No clinically significant food
effect was observed in a
Phase | study.[1][9]

Safety/Toxicology

Preclinical studies have not

highlighted major toxicities.

Generally well-tolerated in
Phase | and Il clinical trials at
doses up to 45 mg/day.[9][11]
Common adverse events in
clinical trials included
gastrointestinal issues and
rash at higher doses.[9][11]
Serious adverse events like
colitis and potential drug-
induced liver injury have been
reported in a small number of

patients.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are representative protocols for key assays.
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Biochemical PI3K Kinase Assay (IC-87114)

This protocol describes a method to determine the in vitro inhibitory activity of a compound
against PI3K isoforms.
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Prepare PIP2-containing
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:
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- PI3K enzyme
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'
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;
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temperature (10 min)

:
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:

Capture 32P-labeled PIP3
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Wash filter plate

:
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:

Analyze data and
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Protocol:

Liposome Preparation: Phosphatidylinositol-4,5-bisphosphate (PIP2) and phosphatidylserine
are mixed, dried, and resuspended in buffer. The lipid suspension is then subjected to
sonication and freeze-thaw cycles to form liposomes.

Reaction Setup: The kinase reaction is performed in a buffer containing the PI3K enzyme,
PIP2-containing liposomes, ATP mixed with [y-32P]ATP, and MgCI2.

Inhibitor Addition: 1IC-87114, diluted in DMSQO, is added to the reaction mixture at various
concentrations. A DMSO control is also included.

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 10
minutes) to allow for the phosphorylation of PIP2.

Quenching: The reaction is stopped by the addition of a quenching buffer containing EDTA.

Capture and Washing: The reaction mixture is transferred to a filter plate that captures the
radiolabeled PIP3. The plate is then washed multiple times to remove unincorporated
[y-32P]ATP.

Quantification: The radioactivity retained on the filter plate is quantified using a scintillation
counter.

Data Analysis: The percentage of inhibition at each concentration of IC-87114 is calculated
relative to the control. The IC50 value is then determined by fitting the data to a dose-
response curve.[3]

Cell-Based Akt Phosphorylation Assay

This protocol outlines a general method to assess the ability of an inhibitor to block PI3K

signaling in a cellular context.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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